Metabolic Inertness: D-[3H]Aspartate vs. L-[3H]Aspartate as a Non-Metabolizable Tracer
D-[3H]aspartate is characterized as a metabolically inert amino acid that is taken up by the same high-affinity transport system as L-aspartate and L-glutamate but resists intracellular metabolism. In direct comparison, L-aspartate undergoes rapid transamination and metabolic turnover, whereas D-aspartate remains unmetabolized within cells, ensuring that measured radioactivity accurately reflects transport activity without confounding metabolic signals [1]. This property is consistently validated across multiple studies: in rat brain slices, D-aspartate is accumulated by a high-affinity, Na+-dependent uptake system that is abolished when sodium is replaced by choline, with uptake directed into the same osmotically-sensitive particles that accumulate L-aspartate [2]. The absence of metabolic conversion makes D-[3H]aspartate the preferred tracer for quantitative transport kinetics and autoradiographic localization, as signal degradation due to metabolic loss is eliminated [3].
| Evidence Dimension | Metabolic stability (intracellular fate) |
|---|---|
| Target Compound Data | Metabolically inert; no detectable metabolic conversion |
| Comparator Or Baseline | L-[3H]aspartate: undergoes rapid transamination |
| Quantified Difference | Qualitative: D-aspartate remains unmetabolized; L-aspartate is rapidly metabolized |
| Conditions | Rat brain slice uptake assays |
Why This Matters
Procurement of D-[3H]aspartate is essential for experiments requiring pure transport quantification; L-[3H]aspartate introduces metabolic noise that cannot be deconvoluted from transport signals.
- [1] Watanabe, K., et al. (1984). Selective retrograde transport of tritiated D-aspartate from the olfactory bulb to the anterior olfactory nucleus, pyriform cortex and nucleus of the lateral olfactory tract in the rat. Brain Research, 296(1), 148-151. View Source
- [2] Davies, L. P., & Johnston, G. A. R. (1976). Uptake and release of D- and L-aspartate by rat brain slices. Journal of Neurochemistry, 26(5), 1007-1014. View Source
- [3] Balcar, V. J. (2002). Autoradiography of [3H]aspartate and glutamate transport in schizophrenia. Neuropsychopharmacology, 31, 685-686. View Source
